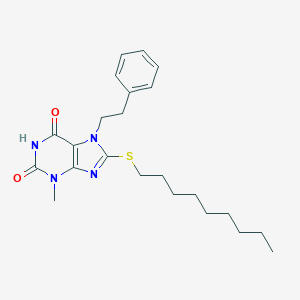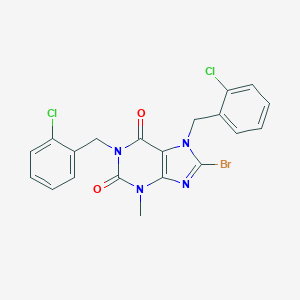
4,4'-diphenyl-2',3-biquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-diphenyl-2’,3-biquinolin-2(1H)-one is a complex organic compound with a unique structure that includes two quinoline rings and two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-diphenyl-2’,3-biquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with benzaldehyde derivatives under acidic or basic conditions to form the quinoline ring system. Subsequent steps may involve cyclization and oxidation reactions to achieve the final biquinolinone structure.
Industrial Production Methods
Industrial production of 4,4’-diphenyl-2’,3-biquinolin-2(1H)-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
4,4’-diphenyl-2’,3-biquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline rings to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted phenyl or quinoline compounds.
科学研究应用
4,4’-diphenyl-2’,3-biquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4,4’-diphenyl-2’,3-biquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to intercalate into DNA, disrupting replication and transcription processes. In materials science, its electronic properties are exploited in the design of organic semiconductors.
相似化合物的比较
Similar Compounds
- 4,4’-diphenyl-2,3’-biquinolin-2’-ol
- 4,4’-diphenyl-2,3’-biquinolin-2’-amine
Uniqueness
4,4’-diphenyl-2’,3-biquinolin-2(1H)-one is unique due to its specific arrangement of quinoline and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C30H20N2O |
|---|---|
分子量 |
424.5g/mol |
IUPAC 名称 |
4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C30H20N2O/c33-30-29(28(21-13-5-2-6-14-21)23-16-8-10-18-26(23)32-30)27-19-24(20-11-3-1-4-12-20)22-15-7-9-17-25(22)31-27/h1-19H,(H,32,33) |
InChI 键 |
RALLAEDSTHXJMM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5NC4=O)C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5NC4=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



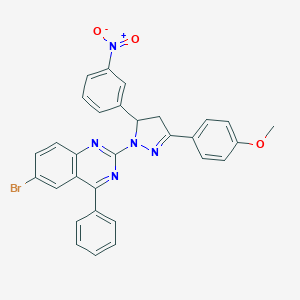
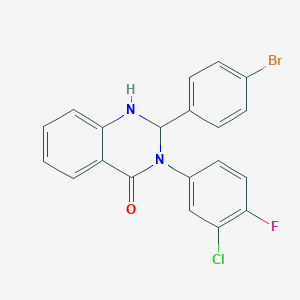
![4-nitro-2-{5-phenyl-4-[3-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B406178.png)
![5-Bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione](/img/structure/B406181.png)
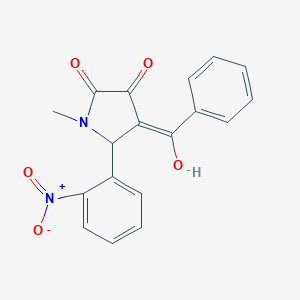
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406184.png)

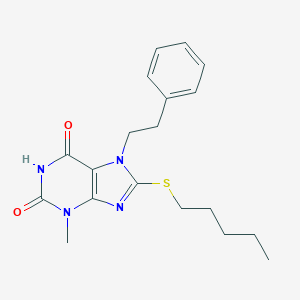


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406192.png)
